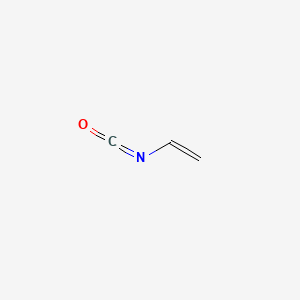

Vinyl isocyanate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

isocyanatoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARQUFORVQESFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189040 | |

| Record name | Vinyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-94-0 | |

| Record name | Vinyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Vinyl Isocyanate from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl isocyanate, a valuable reagent in organic chemistry and drug development, starting from acrylic acid. The primary synthetic route detailed involves a three-step process: the formation of acryloyl chloride, its conversion to acryloyl azide, and the subsequent Curtius rearrangement to yield the target this compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.

Synthetic Pathway Overview

The most common and well-documented method for the synthesis of this compound from acrylic acid proceeds through the following key intermediates:

-

Acrylic Acid to Acryloyl Chloride: The initial step involves the conversion of the carboxylic acid group of acrylic acid into an acyl chloride. This is a standard transformation in organic synthesis, and several chlorinating agents can be employed.

-

Acryloyl Chloride to Acryloyl Azide: The resulting acryloyl chloride is then reacted with an azide source, typically sodium azide, to form acryloyl azide. This intermediate is energetic and should be handled with appropriate safety precautions.

-

Acryloyl Azide to this compound: The final step is the thermal or photochemical Curtius rearrangement of acryloyl azide. This reaction proceeds with the loss of nitrogen gas to form the desired this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of different reaction conditions.

Step 1: Synthesis of Acryloyl Chloride from Acrylic Acid

Acryloyl chloride is a key intermediate and its synthesis from acrylic acid can be achieved using various reagents.[1] Common methods involve the use of thionyl chloride (SOCl₂), benzoyl chloride (C₆H₅COCl), or oxalyl chloride ((COCl)₂).[2]

Experimental Protocol (using Thionyl Chloride):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acrylic acid.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the acrylic acid with constant stirring. The reaction is exothermic and generates HCl and SO₂ gases, which should be vented to a fume hood and neutralized with a base trap.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux (typically around 40-60 °C) for 1-3 hours to ensure the reaction goes to completion.

-

The product, acryloyl chloride, can be isolated by fractional distillation. The boiling point of acryloyl chloride is approximately 75 °C.[1]

Table 1: Synthesis of Acryloyl Chloride - Quantitative Data

| Reagent | Molar Ratio (Reagent:Acrylic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl Chloride | 1.2 : 1 | 40 | 12 | Not Specified | A known procedure with slight changes. |

| Benzoyl Chloride | 2 : 1 | Distillation up to 85 | Not Specified | ~65-72 | A known preparation method. |

| Oxalyl Chloride | Near-equimolar | Room Temperature | < 0.05 | High Conversion | A continuous-flow methodology.[2] |

| Phenylchloroform | Not Specified | ≥ 105 | Not Specified | Not Specified | A patented process.[3] |

| Triphosgene | Not Specified | 70 | 9-38 | > 95 | A patented synthetic method.[4] |

Logical Relationship Diagram: Synthesis of Acryloyl Chloride

Caption: Reagents for the conversion of acrylic acid to acryloyl chloride.

Step 2: Synthesis of Acryloyl Azide from Acryloyl Chloride

The conversion of acryloyl chloride to acryloyl azide is typically achieved by nucleophilic acyl substitution with an azide salt. Sodium azide is the most common reagent for this transformation.

Experimental Protocol (using Sodium Azide):

-

In a round-bottom flask, dissolve sodium azide in a suitable solvent (e.g., acetone, acetonitrile, or a biphasic system with water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of acryloyl chloride in the same solvent to the sodium azide solution with vigorous stirring. The reaction is exothermic.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

-

The acryloyl azide product is typically used in the next step without isolation due to its potentially explosive nature. If isolation is necessary, it must be done with extreme caution. The product can be extracted into an organic solvent, and the solvent carefully removed under reduced pressure at low temperature.

Table 2: Synthesis of Acryloyl Azide - Quantitative Data

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Azide | Acetone | 0 - 5 | 1 - 2 | Typically high, often used in situ | General procedure for acyl azide synthesis.[5] |

Step 3: Curtius Rearrangement of Acryloyl Azide to this compound

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6] This reaction is known to proceed with retention of configuration.[7]

Experimental Protocol (Thermal Rearrangement):

-

The crude acryloyl azide solution from the previous step is diluted with a high-boiling, inert solvent (e.g., toluene, xylene).

-

The solution is slowly added to a preheated flask containing the same solvent at a temperature sufficient to induce the rearrangement (typically 60-100 °C).

-

The rearrangement is accompanied by the evolution of nitrogen gas. The rate of addition should be controlled to maintain a steady evolution of gas.

-

After the addition is complete, the reaction mixture is typically heated for an additional 30-60 minutes to ensure complete rearrangement.

-

The resulting this compound can be purified by fractional distillation under reduced pressure.[8]

Table 3: Curtius Rearrangement of Acryloyl Azide - Quantitative Data

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Toluene | 80 - 100 | 1 - 2 | 75 (for a related carbamate) | A procedure for a related synthesis.[9] |

| Not Specified | Room Temperature | Not Specified | 57 (overall for oseltamivir synthesis) | An application in drug synthesis.[6] |

Experimental Workflow Diagram: Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]

- 5. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. patents.justia.com [patents.justia.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Vinyl Isocyanate: A Comprehensive Technical Guide for Researchers

CAS Number: 3555-94-0

This technical guide provides an in-depth overview of vinyl isocyanate, a versatile bifunctional monomer with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound (ethenyl isocyanate) is a highly reactive liquid characterized by the presence of both a vinyl group and an isocyanate group. These functionalities allow it to participate in a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and polymers.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3555-94-0 | [1] |

| Molecular Formula | C₃H₃NO | [1] |

| Molecular Weight | 69.06 g/mol | [1] |

| Appearance | Liquid | |

| Storage Temperature | 2 - 8 °C |

Physical Properties

Key physical properties of this compound are detailed in the following table.

| Property | Value | Reference(s) |

| Boiling Point | 39-40 °C | |

| Density | 0.938 g/mL at 25 °C | |

| Flash Point | 4 °C | |

| Refractive Index (n²⁰/D) | 1.4190 |

Spectroscopic Data

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption | Reference(s) |

| ¹H NMR | Vinyl Protons (=CH₂) | ~4.5 - 7.0 ppm | [2][3] |

| Vinyl Proton (-CH=) | ~4.5 - 7.0 ppm | [2][3] | |

| ¹³C NMR | Vinyl Carbons (C=C) | ~115 - 140 ppm | [4][5] |

| Isocyanate Carbon (N=C=O) | ~115 - 135 ppm | [6] | |

| FTIR | Isocyanate (-N=C=O) Stretch | ~2275 - 2250 cm⁻¹ (strong, characteristic) | [7][8][9] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Curtius rearrangement of an α,β-unsaturated acyl azide being a common and effective approach.[10]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a general procedure for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate, which can be adapted for the preparation of this compound from acrylic acid or its derivatives.[10][11][12]

Materials:

-

α,β-Unsaturated carboxylic acid (e.g., acrylic acid derivative)

-

Sodium azide (NaN₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Zinc triflate (Zn(OTf)₂) (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

10% aqueous solution of NaNO₂

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon), add the α,β-unsaturated carboxylic acid, sodium azide (1.5 equivalents), and zinc triflate (0.02 equivalents).

-

Add anhydrous THF to the flask.

-

Heat the mixture to 40 °C in an oil bath.

-

Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at 40 °C and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed. The acyl azide forms in situ and undergoes rearrangement to the isocyanate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a 10% aqueous solution of NaNO₂.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Curtius Rearrangement [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

reactivity of the isocyanate group in vinyl isocyanate

An In-depth Technical Guide to the Reactivity of the Isocyanate Group in Vinyl Isocyanate

Introduction

This compound (C₃H₃NO) is a highly versatile bifunctional monomer that has garnered significant interest in organic synthesis and materials science.[1] Its structure, containing both a reactive isocyanate (-N=C=O) group and a polymerizable vinyl (C=C) group, allows for a diverse range of chemical transformations. This guide provides a detailed technical overview of the reactivity of the isocyanate functionality within the this compound molecule, with a focus on its applications in the synthesis of complex heterocycles and functional polymers relevant to researchers, scientists, and drug development professionals.

Electronic Structure and Conformation

The reactivity of the isocyanate group is governed by the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles.[2] The N=C=O linkage in isocyanates is nearly linear.[2] In this compound, the vinyl group influences the electronic properties and conformational stability of the molecule. Computational studies using G4MP2 and LC-ωPBE/6-311+G** theory levels have analyzed the conformational features of this compound.[3] These analyses investigate the impact of dipole-dipole interactions, steric effects, and resonance energies on its structural behavior, noting that stabilization energies from electron delocalization favor the cis-conformation.[3]

Core Reactivity of the Isocyanate Group

The isocyanate group in this compound serves as a powerful electrophile, enabling a variety of chemical transformations. Its primary modes of reaction include nucleophilic addition, cycloaddition, and self-polymerization.

Nucleophilic Addition Reactions

Isocyanates are highly reactive towards nucleophiles.[2] This reactivity is a cornerstone of polyurethane chemistry and is retained in this compound, allowing for the synthesis of various functionalized molecules and polymers.

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group forms a urethane (or carbamate) linkage.[2] This reaction is fundamental in the production of polyurethanes.[2]

-

Reaction with Amines: Amines react with isocyanates to produce ureas.[2] This reaction is typically much faster than the reaction with alcohols.[4] When this compound is copolymerized, the pendant isocyanate groups can be reacted with amines like n-butylamine to yield polyureas.[5][6]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide.[2] The newly formed amine can then react with another isocyanate group to form a urea linkage.[2] This reaction is utilized in the production of polyurethane foams where CO₂ acts as a blowing agent.[2]

Caption: General reaction pathways of an isocyanate group with common nucleophiles.

Cycloaddition Reactions

This compound is a highly effective component in cycloaddition reactions, serving as a "1,4-dipole" equivalent to construct complex nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry.[1][7]

-

[4+2] Cycloadditions (Hetero-Diels-Alder): The this compound moiety can act as a diene in hetero-Diels-Alder reactions. It reacts with electron-rich species like enamines in a thermally induced process to assemble octahydrophenanthridinone ring systems in a single step.[8][9][10] It also undergoes [4+2] cycloaddition with benzyne addends to form phenanthridinone and benzophenanthridinone products.[11][12]

-

[4+1] Cycloadditions: Vinyl isocyanates participate in [4+1] cycloadditions with 1,1-dipole equivalents. For example, they react with N-Heterocyclic carbenes (NHCs) to yield functionalized hydroindolone products.[1][9]

-

[2+2] Cycloadditions: While less common for this compound itself in the literature, the isocyanate group is known to undergo [2+2] cycloadditions. For instance, chlorosulfonyl isocyanate (CSI) reacts with various alkenes to form β-lactam rings, which are important in medicinal chemistry.[13] The mechanism can be either concerted or stepwise depending on the electronic nature of the alkene.[13]

Polymerization and Copolymerization

This compound's bifunctional nature allows for the creation of unique polymer architectures.

-

Self-Addition Reactions: The isocyanate group can react with itself to form cyclic dimers (uretdiones) and trimers (isocyanurates), a reaction often promoted by basic or organometallic catalysts.[1] This can lead to cross-linking in polymers containing pendant isocyanate groups.[5][6]

-

Formation of Ladder Polymers: Researchers have prepared ladder polymers by first reacting the monomer through the isocyanate group, followed by polymerization through the vinyl bond, and vice versa.[5]

-

Copolymerization and Post-Polymerization Modification: this compound can be copolymerized with monomers like styrene and methyl methacrylate through its vinyl group.[5][6] This yields linear, soluble copolymers with reactive pendant isocyanate groups.[5][6] These pendant groups are available for subsequent reactions, such as cross-linking with diamines (e.g., ethylenediamine) or functionalization with alcohols and primary amines to create polycarbamates and polyureas, respectively.[5][6] This makes poly(this compound) a useful precursor for creating highly functionalized polymers.[1]

Caption: Logical diagram of the dual polymerization routes for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from key reactions involving this compound, providing insights into reaction efficiency and conditions.

Table 1: Conditions and Yields for [4+2] Cycloaddition Reactions

| This compound Derivative | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Isocyanato-3-methyl-1,3-cyclohexadiene | Benzyne (from 1-aminobenzotriazole/Pb(OAc)₄) | CH₂Cl₂, reflux | Benzophenanthridinone | 51 | [11] |

| 1-Isocyanatocyclohexene | Benzyne (from 1-aminobenzotriazole/Pb(OAc)₄) | CH₂Cl₂, reflux | Phenanthridinone | 64 | [11] |

| Various Vinyl Isocyanates | Enamines (from cyclohexanone) | Toluene, reflux (48h) | Octahydrophenanthridinone | 20-50 |[10] |

Table 2: Copolymerization of this compound (VI)

| Comonomer | Comonomer:VI Ratio (in copolymer) | Initiator | Resulting Copolymer Properties | Intrinsic Viscosity [η] (dl/g) | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | > 9:1 | AIBN | Soluble, linear polymer with reactive -NCO groups | 0.22 | [5][6] |

| Styrene | > 9:1 | AIBN | Soluble, linear polymer with reactive -NCO groups | - | [5][6] |

| Methyl Methacrylate / Styrene | < 2:1 | AIBN | Insoluble, cross-linked polymer | - |[5][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Curtius Rearrangement

This protocol describes a general method for preparing vinyl isocyanates from the corresponding α,β-unsaturated carboxylic acid.

-

Acid Chloride Formation: The starting α,β-unsaturated carboxylic acid is converted to its corresponding acid chloride. This is typically achieved by reacting the acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at room temperature.

-

Azide Formation: The crude acid chloride is then carefully reacted with an azide source, such as sodium azide or trimethylsilyl azide, in a suitable solvent like acetone or toluene at low temperature (e.g., 0 °C) to form the acyl azide intermediate.

-

Curtius Rearrangement: The acyl azide solution is heated to induce the Curtius rearrangement.[11] The acyl azide thermally decomposes, losing N₂ gas, to form the this compound.[11] The reaction is typically performed by heating the solution to reflux (e.g., in toluene at 80-110 °C) until nitrogen evolution ceases.

-

Purification: The resulting this compound is a volatile and reactive compound. It is typically purified by careful distillation under reduced pressure.[5]

Protocol 2: [4+2] Cycloaddition of this compound with an Enamine

This protocol outlines the construction of an octahydrophenanthridinone ring system.[10]

-

Reactant Preparation: A solution of the desired this compound is prepared in a high-boiling, inert solvent such as toluene.

-

Enamine Addition: The enamine reactant (e.g., the morpholine enamine of cyclohexanone) is added to the this compound solution at room temperature.[10]

-

Thermal Cyclization: The reaction mixture is heated to reflux (typically >100 °C) for an extended period (e.g., 48 hours) to facilitate the thermally induced [4+2] cycloaddition and subsequent cyclization cascade.[10]

-

Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the target octahydrophenanthridinone.[10]

Caption: A typical experimental workflow for a thermally induced cycloaddition.

Applications in Drug Development and Materials Science

The rich chemistry of the isocyanate group in this compound makes it a valuable building block for applications in pharmaceuticals and advanced materials.

-

Pharmaceutical Synthesis: The ability to rapidly construct complex nitrogen heterocycles via cycloaddition reactions is highly relevant for drug discovery.[7] Many alkaloid natural products, which often possess potent biological activity, contain ring systems (e.g., phenanthridines) that can be synthesized using this compound chemistry.[7][11]

-

Drug Delivery and Medical Devices: The evolution of isocyanate chemistry has significantly impacted the pharmaceutical industry, particularly in the development of drug delivery systems and medical devices.[14] Polymers and copolymers derived from this compound can be used to create functional materials. The pendant isocyanate groups offer a reactive handle for covalently attaching active pharmaceutical ingredients (APIs), targeting ligands, or other functional molecules, enabling the creation of advanced drug delivery platforms.[1][14]

References

- 1. This compound | 3555-94-0 | Benchchem [benchchem.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pcimag.com [pcimag.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. This compound Cyclization Reactions in Synthesis [combichemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchtrends.net [researchtrends.net]

- 14. Revolutionizing Pharmaceutical Use with Isocyanates [eureka.patsnap.com]

Spectroscopic Profile of Vinyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for vinyl isocyanate (CH₂=CH−N=C=O), a reactive chemical intermediate of interest in organic synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ha (trans to NCO) | 5.0 - 5.5 | Doublet of doublets (dd) | Jac ≈ 14-18 (trans), Jab ≈ 1-3 (geminal) |

| Hb (cis to NCO) | 4.8 - 5.2 | Doublet of doublets (dd) | Jbc ≈ 8-12 (cis), Jab ≈ 1-3 (geminal) |

| Hc (-CH=) | 6.5 - 7.0 | Doublet of doublets (dd) | Jac ≈ 14-18 (trans), Jbc ≈ 8-12 (cis) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₂= | 100 - 110 |

| =CH- | 130 - 140 |

| -N=C=O | 120 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 2250-2285 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. The vinyl group also gives rise to characteristic absorption bands.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2255 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~1630 | Medium | C=C stretch |

| ~1410 | Medium | In-plane =CH₂ scissoring |

| ~970 | Strong | Out-of-plane =CH₂ wag |

| ~935 | Strong | Out-of-plane =CH wag |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 69 | 100 | M⁺ (Molecular ion) |

| 42 | - | [C₂H₂O]⁺ or [C₂H₄N]⁺ |

| 41 | - | [C₃H₅]⁺ |

| 28 | - | [CO]⁺ or [C₂H₄]⁺ |

| 27 | - | [C₂H₃]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound can be synthesized via the flash vacuum pyrolysis of acryloyl azide.

Procedure:

-

Preparation of Acryloyl Azide: Acryloyl chloride is reacted with an aqueous solution of sodium azide at low temperatures (typically 0-5 °C) to yield acryloyl azide. The product is extracted with a suitable organic solvent (e.g., diethyl ether) and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Flash Vacuum Pyrolysis: The prepared acryloyl azide is subjected to flash vacuum pyrolysis. The azide is slowly sublimed under high vacuum through a heated quartz tube (typically 400-500 °C).

-

Trapping of this compound: The pyrolyzed vapor is then condensed on a cold surface, such as a liquid nitrogen-cooled cold finger, to isolate the this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired.

2.2.2. IR Spectroscopy

-

Sample Preparation: A thin film of neat this compound can be prepared between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell. For gaseous samples, a gas cell can be used.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

2.2.3. Mass Spectrometry

-

Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography inlet.

-

Ionization: Electron impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

Analysis: The mass-to-charge ratios (m/z) and relative abundances of the resulting ions are recorded by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Structural Confirmation Workflow

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound. The logical relationship between the different spectroscopic techniques in elucidating the molecular structure is illustrated in the following diagram.

Diagram 1: Structural Elucidation of this compound. This diagram illustrates how data from NMR, IR, and Mass Spectrometry are integrated to confirm the molecular structure of this compound.

An In-depth Technical Guide to the Thermal Stability of Vinyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl isocyanate (CH₂=CH−N=C=O) is a reactive monomer containing both a vinyl group and an isocyanate group, making it a valuable building block in polymer and synthetic chemistry. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for controlling its polymerization and reaction pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the thermal stability of this compound, drawing parallels from related compounds and outlining the methodologies used to study such materials. Due to a notable scarcity of public-domain research specifically detailing the thermal decomposition of this compound monomer, this guide also highlights the general behavior of isocyanates and vinyl compounds under thermal stress.

Introduction to this compound

This compound is a bifunctional molecule with significant potential in materials science and organic synthesis. The vinyl group can participate in radical, anionic, and cationic polymerization, while the highly electrophilic isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. This dual reactivity allows for the synthesis of a diverse range of polymers and small molecules with tailored properties. However, the presence of these reactive moieties also raises questions about the molecule's inherent stability, particularly in response to thermal energy.

Thermal Stability of Isocyanates: General Considerations

General Decomposition Pathways: Isocyanates can undergo several reactions at elevated temperatures:

-

Dimerization and Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretdiones) or trimers (isocyanurates). Isocyanurates are known to be thermally stable structures.[1]

-

Decarboxylation: Some isocyanates can decompose to form carbodiimides and carbon dioxide.

-

Reversion to Amine and Olefin: In the context of polyurethanes, the urethane linkage can thermally dissociate back into an isocyanate and an alcohol.[1] This suggests that under certain conditions, isocyanates might be involved in reversible reactions.

Safety Data Sheets (SDS) for various isocyanates, including this compound, often state that the specific decomposition temperature is "not available."[2] However, they universally caution against exposure to high temperatures and list hazardous decomposition products that may include oxides of carbon, nitrogen oxides, and hydrogen cyanide, depending on the conditions.

Experimental Methodologies for Assessing Thermal Stability

The thermal stability of a chemical compound like this compound would typically be investigated using a suite of thermo-analytical techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which a material decomposes and the fraction of mass lost at each stage.

Experimental Protocol:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound would be placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).

-

A linear heating rate is applied (e.g., 5, 10, 15, or 20 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).

-

The instrument continuously records the sample's mass.

-

The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

Experimental Protocol:

-

A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

-

The instrument records the heat flow required to maintain the sample and reference at the same temperature.

-

Exothermic events (like decomposition or polymerization) or endothermic events (like melting or evaporation) are recorded as peaks on the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This powerful hyphenated technique is used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

A microgram-scale sample of this compound is placed in the pyrolysis unit.

-

The sample is heated rapidly to a set temperature (e.g., 500-800 °C) for a short period.

-

The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column.

-

The GC separates the individual components of the pyrolysate based on their boiling points and affinity for the column's stationary phase.

-

The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the mass spectra to libraries.

Potential Decomposition Pathways of this compound

Based on the chemistry of related compounds, several potential thermal decomposition pathways for this compound can be hypothesized. These pathways would need to be confirmed through experimental studies, such as Py-GC-MS.

A study on the pyrolysis of a related compound, para-toluene isocyanate, showed major products including benzonitrile, methylbenzonitrile, phenylisocyanate, toluene, and benzene.[3] This suggests that rearrangement and fragmentation reactions leading to nitrile formation could be a possible decomposition route for this compound as well. The gas-phase pyrolysis of vinyl azide, another vinyl compound with a nitrogen-containing functional group, leads to the formation of 2H-azirine and subsequently acetonitrile through nitrogen extrusion.[4]

The following diagram illustrates a hypothetical experimental workflow for investigating the thermal stability of this compound.

Caption: Experimental workflow for thermal stability analysis.

Summary and Future Outlook

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct, quantitative data on its decomposition is currently lacking in the public literature, established thermo-analytical techniques such as TGA, DSC, and Py-GC-MS provide a clear roadmap for such investigations. Based on the behavior of analogous isocyanates and vinyl compounds, it can be anticipated that this compound may undergo complex decomposition reactions, potentially involving polymerization, cyclization, and fragmentation to form nitriles and other small molecules.

For researchers, scientists, and drug development professionals, it is crucial to handle this compound with care, avoiding high temperatures until its thermal stability profile is fully characterized. Further research is strongly encouraged to fill the existing knowledge gap and provide the quantitative data necessary for robust process development and safety assessments.

References

An In-depth Technical Guide on the Polymerization Potential of Vinyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl isocyanate (VIC) is a unique bifunctional monomer possessing both a vinyl group and a highly reactive isocyanate group. This dual functionality allows for a diverse range of polymerization pathways, leading to polymers with tailored architectures and reactive pendant groups. This technical guide provides a comprehensive overview of the polymerization potential of this compound, covering its synthesis, various polymerization methods including radical, anionic, and cationic routes, and its copolymerization with other vinyl monomers. Particular attention is paid to the challenges and opportunities presented by the competing reactivities of the vinyl and isocyanate functionalities. This document summarizes key quantitative data, details experimental protocols, and provides schematic representations of the underlying chemical processes to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery.

Introduction

This compound stands out as a monomer of significant interest due to its two distinct reactive sites. Polymerization can proceed through the vinyl group, yielding a polymer with pendant isocyanate groups, or through the isocyanate group, resulting in a polymer with pendant vinyl groups. This unique characteristic opens up possibilities for creating a variety of polymer structures, including linear polymers, cross-linked networks, and graft copolymers. The pendant isocyanate groups in poly(this compound) are particularly valuable as they serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and other polymers.

Monomer Synthesis

A common method for the synthesis of this compound involves the dehydrochlorination of 1-chloroethyl isocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the dehydrochlorination of 1-chloroethylcarbamyl chloride.

Materials:

-

1-chloroethylcarbamyl chloride

-

Hexamethylene diisocyanate (as a high-boiling solvent and HCl scavenger)

-

Nitrogen gas

-

Thin film evaporator

-

Receiver and cold traps

Procedure:

-

A solution of 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate is prepared.[1]

-

The total solution volume of 3100 parts is introduced into a thin film evaporator in three portions (500, 1500, and 1100 parts by volume) with residence times of 150, 310, and 225 minutes, respectively.[1]

-

The evaporator is operated under atmospheric pressure with a counter-current of nitrogen.[1]

-

The jacket temperature of the evaporator is maintained at 73°-75° C, and the product passes over at 48°-54° C.[1]

-

The reaction product is collected in a receiver followed by two downstream cold traps.

-

The composition of the product is determined by gas chromatography.

-

This process yields this compound (boiling point 38.5° C at 1,013 mbar) and 1-chloroethyl isocyanate (boiling point 92° C at 1,013 mbar).[1]

Polymerization of this compound

The dual reactivity of this compound allows for polymerization to be initiated through either the vinyl group or the isocyanate group, leading to different polymer architectures.

Polymerization via the Vinyl Group

Polymerization through the vinyl double bond results in poly(this compound), a polymer with highly reactive pendant isocyanate groups. This can be achieved through radical and potentially ionic (anionic and cationic) polymerization mechanisms.

Free radical polymerization is a common method for polymerizing vinyl monomers.[2] In the case of this compound, this approach can be used for both homopolymerization and copolymerization. However, the high reactivity of the isocyanate group can lead to side reactions and cross-linking, especially at higher monomer concentrations.

Linear, soluble copolymers of this compound with monomers like styrene and methyl methacrylate can be obtained when the comonomer to this compound ratio is high (greater than 9:1).[3] When this ratio is low (less than 2:1), the resulting copolymers are often insoluble due to cross-linking reactions involving the isocyanate groups.[3]

Table 1: Radical Copolymerization of this compound with Styrene and Methyl Methacrylate

| Comonomer | Comonomer:VIC Ratio (Molar) | Initiator | Solvent | Temperature (°C) | Polymer Characteristics | Reference |

| Methyl Methacrylate | 9:1 | AIBN | Not Specified | Not Specified | Soluble, linear copolymer, Intrinsic Viscosity: 0.22 dL/g | [3] |

| Styrene | > 9:1 | AIBN | Not Specified | Not Specified | Soluble, linear copolymer | [3] |

| Methyl Methacrylate | < 2:1 | AIBN | Not Specified | Not Specified | Insoluble, cross-linked copolymer | [3] |

| Styrene | < 2:1 | AIBN | Not Specified | Not Specified | Insoluble, cross-linked copolymer | [3] |

Experimental Protocol: Radical Copolymerization of this compound and a Comonomer

This is a general protocol for the synthesis of a soluble copolymer.

Materials:

-

This compound (freshly distilled)

-

Comonomer (e.g., styrene or methyl methacrylate, inhibitor removed)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Polymerization tube with a constriction for sealing

-

Dry ice/acetone bath

-

Nitrogen source

Procedure:

-

A predetermined amount of AIBN and the comonomer are added to a weighed polymerization tube.

-

The tube is weighed after each addition.

-

This compound is distilled directly into the tube, which is then capped and reweighed.

-

The tube is cooled in a dry ice bath under a nitrogen atmosphere.

-

The tube is evacuated and sealed under vacuum using a flame.

-

The sealed tube is placed in a polymerization bath at a controlled temperature (e.g., 60-80 °C) for a specified time.

-

After polymerization, the tube is cooled, opened, and the polymer is precipitated in a non-solvent (e.g., methanol or hexane).

-

The polymer is collected by filtration, dried under vacuum, and characterized.

Diagram: Radical Polymerization Mechanism of this compound

Caption: Radical polymerization of this compound.

Anionic polymerization is suitable for vinyl monomers with electron-withdrawing groups.[4] While the isocyanate group is electron-withdrawing, its high reactivity towards nucleophiles, including anionic initiators and propagating chain ends, presents a significant challenge.[5] Side reactions, such as attack at the carbonyl carbon of the isocyanate group, can compete with vinyl polymerization.

Living anionic polymerization of some isocyanates (through the N=C bond) has been achieved at low temperatures with specific initiators, often requiring additives to suppress side reactions like trimerization.[6] For this compound, a successful living anionic polymerization of the vinyl group would require an initiator that selectively attacks the vinyl double bond without reacting with the isocyanate moiety, a condition that is difficult to achieve.

Experimental Protocol: Anionic Polymerization of this compound (Hypothetical)

A successful protocol would require rigorous purification of all reagents and a high-vacuum apparatus.

Materials:

-

This compound (rigorously purified)

-

Anhydrous, deoxygenated solvent (e.g., THF)

-

Anionic initiator (e.g., n-butyllithium or sodium naphthalenide)

-

High-vacuum polymerization reactor

-

Terminating agent (e.g., degassed methanol)

Procedure:

-

The polymerization reactor is assembled, baked out under high vacuum, and flame-dried to remove all traces of moisture.

-

The purified solvent is distilled into the reactor under vacuum.

-

The reactor is cooled to a low temperature (e.g., -78 °C).

-

A precise amount of initiator is added to the solvent.

-

The purified this compound is distilled into the reactor, and polymerization is allowed to proceed.

-

The reaction is terminated by the addition of a proton source like degassed methanol.

-

The polymer is isolated by precipitation in a non-solvent.

Diagram: Anionic Polymerization Pathway of this compound

Caption: Anionic polymerization of the vinyl group in this compound.

Cationic polymerization is generally effective for vinyl monomers with electron-donating groups that can stabilize the propagating carbocation.[7] The isocyanate group is strongly electron-withdrawing, which deactivates the vinyl double bond towards electrophilic attack. Therefore, cationic homopolymerization of this compound is expected to be very difficult, if not impossible, under typical conditions. Copolymerization with more electron-rich monomers might be feasible but would likely have very low incorporation of the this compound units.

Diagram: Challenges in Cationic Polymerization of this compound

Caption: Destabilization of the carbocation in cationic polymerization.

Polymerization via the Isocyanate Group

The isocyanate group can also undergo polymerization, typically via an anionic mechanism, to form a polyamide structure known as a 1-nylon. For this compound, this would result in poly(N-vinyl-1-nylon), a polymer with pendant vinyl groups.

Table 2: Polymerization of Isocyanates (Analogous Systems)

| Monomer | Initiator | Solvent | Temperature (°C) | Polymer Characteristics | Reference |

| n-Hexyl Isocyanate | Sodium Diphenylmethane (NaDPM) | THF | -98 | Living polymerization with NaBPh4 additive | [6] |

| n-Hexyl Isocyanate | Sodium Benzanilide | THF | Not Specified | Living polymerization | [6] |

Experimental Protocol: Synthesis of Poly(N-vinyl-1-nylon) (Hypothetical)

This protocol is adapted from procedures for other isocyanates.

Materials:

-

This compound (rigorously purified)

-

Anhydrous, deoxygenated solvent (e.g., DMF or THF)

-

Anionic initiator (e.g., sodium cyanide or a strong base)

-

High-vacuum polymerization reactor

Procedure:

-

Follow the rigorous purification and setup procedures as described for anionic vinyl polymerization.

-

Cool the reactor to a very low temperature (e.g., -50 to -98 °C).

-

Add the initiator to the solvent.

-

Slowly add the purified this compound to the initiator solution with vigorous stirring.

-

The polymerization is typically very fast.

-

The polymer may precipitate from the solution.

-

The reaction is quenched, and the polymer is isolated, washed, and dried.

Diagram: Polymerization of the Isocyanate Group

Caption: Anionic polymerization of the isocyanate group.

Cross-linking and Post-Polymerization Modification

A key feature of this compound polymers is the potential for cross-linking through the isocyanate groups. This can occur spontaneously during polymerization, especially at high concentrations of this compound, leading to insoluble materials.[3] The cross-linking is believed to proceed through the formation of dimers (uretidine-2,4-diones) and trimers (isocyanurates) of the isocyanate groups.[8]

The high reactivity of the pendant isocyanate groups in soluble poly(this compound) and its copolymers allows for a wide range of post-polymerization modifications. These groups readily react with nucleophiles such as amines, alcohols, and water. For example, reaction with n-butylamine yields a polyurea, while reaction with ethanol produces a polycarbamate.[3] Reaction with difunctional reagents like ethylenediamine or water can be used to intentionally cross-link the polymer after its initial synthesis.[3]

Diagram: Post-Polymerization Modification and Cross-linking

Caption: Reactions of pendant isocyanate groups.

Conclusion

This compound is a monomer with significant, yet challenging, polymerization potential. Its dual functionality allows for the synthesis of a variety of polymer architectures that are not accessible with conventional monomers. The most promising route appears to be the radical copolymerization of this compound with other vinyl monomers, which can yield soluble, linear polymers with reactive pendant isocyanate groups. These groups are ideal for post-polymerization modification, making these copolymers attractive for applications in drug delivery, biomaterials, and functional coatings. The homopolymerization of this compound, by either radical or ionic mechanisms, is complicated by the high reactivity of the isocyanate group, which often leads to insoluble, cross-linked materials. Further research is needed to develop controlled polymerization methods for this compound to fully unlock its potential for creating well-defined, functional polymers.

References

- 1. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pslc.ws [pslc.ws]

- 3. tandfonline.com [tandfonline.com]

- 4. eresearchco.com [eresearchco.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Vinyl Isocyanate Health and Safety

This technical guide provides a comprehensive overview of the health and safety data for vinyl isocyanate, designed for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding of the hazards and safe handling procedures associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and potential for exposure under various laboratory conditions.

| Property | Value |

| CAS Number | 3555-94-0 |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Boiling Point | 39-40 °C |

| Density | 0.938 g/mL at 25 °C |

| Flash Point | 4 °C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A detailed breakdown of its hazard classification is provided below, highlighting the significant risks associated with its handling and use.[1]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Respiratory or Skin Sensitisation | 1 | H317: May cause an allergic skin reaction. |

| Respiratory or Skin Sensitisation | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | 1 | H330: Fatal if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Toxicological Information

Isocyanate-Induced Asthma: A Mechanistic Overview

Exposure to isocyanates can lead to occupational asthma, a serious and potentially irreversible respiratory condition.[2] The underlying mechanism involves an immunological response to the isocyanate, which acts as a hapten, binding to endogenous proteins to form immunogenic adducts. This process can lead to the development of specific IgE antibodies and a T-helper 2 (Th2) inflammatory response in the airways.

References

A Technical Guide to the Discovery and History of Vinyl Isocyanate for Researchers

An In-depth Exploration of the Synthesis, Properties, and Reactivity of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of vinyl isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document details the key synthetic methodologies, chemical properties, and significant reactions of this highly reactive compound. Quantitative data is presented in structured tables, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction: The Emergence of a Reactive Intermediate

This compound (ethenyl isocyanate) is a valuable reagent in organic synthesis, primarily recognized for its utility in constructing complex heterocyclic frameworks. Its high reactivity stems from the conjugated system of the vinyl group and the cumulative double bonds of the isocyanate moiety, making it a potent partner in various cycloaddition reactions. While the isocyanate functional group was known from the work of Wurtz in 1849, and the Curtius rearrangement for their synthesis was established in 1885, the specific history of this compound is more recent and is intrinsically linked to its application in synthetic chemistry.[1][2] A pivotal moment in its history was the work of Edward Piers and Bik Wah Anissa Yeung in 1984, who demonstrated its efficient in-situ generation and immediate application in cycloaddition reactions for the synthesis of complex alkaloids.[3]

Physicochemical and Spectroscopic Data

This compound is a low boiling point liquid. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃NO | [4] |

| Molecular Weight | 69.06 g/mol | [4] |

| Boiling Point | 38.5 °C at 1013 mbar | PrepChem.com[5] |

| CAS Number | 3555-94-0 | [4] |

| IR Spectroscopy | ||

| N=C=O Stretch | ~2270 cm⁻¹ (strong, characteristic) | [6][7] |

| ¹H NMR Spectroscopy | Predicted | |

| CH= | Complex multiplet | |

| =CH₂ | Complex multiplet | |

| ¹³C NMR Spectroscopy | Predicted | |

| N=C=O | ~120-130 ppm | |

| Vinyl Carbons | ~100-140 ppm |

Synthesis of this compound

The primary methods for synthesizing this compound involve the thermal decomposition of a precursor, generating the highly reactive isocyanate which is often used immediately in subsequent reactions.

From 1-Chloroethylcarbamyl Chloride

A specific, documented method for the synthesis of this compound involves the dehydrochlorination of 1-chloroethylcarbamyl chloride.

Experimental Protocol: Synthesis of this compound from 1-Chloroethylcarbamyl Chloride [5]

-

Reaction Setup: A solution of 563 parts of 1-chloroethylcarbamyl chloride in 2800 parts by volume of hexamethylene diisocyanate is prepared.

-

Reaction Execution: The solution is introduced in three portions (500, 1500, and 1100 parts by volume) with different residence times (150, 310, and 225 minutes respectively) into a thin film evaporator. The evaporator is operated under atmospheric pressure with a counter-current of nitrogen. The jacket temperature is maintained at 73-75 °C, and the material passes over at 48-54 °C.

-

Product Collection: The reaction product is collected in a receiver and two downstream cold traps.

-

Analysis and Yield: The composition of the product is determined by gas chromatography. This method yields 145.3 parts (53% of theory) of this compound (boiling point 38.5 °C at 1013 mbar) and 73.8 parts (17.7% of theory) of 1-chloroethyl isocyanate.

Table 2: Quantitative Data for the Synthesis of this compound from 1-Chloroethylcarbamyl Chloride [5]

| Reactant/Product | Amount | Molar Equivalent/Yield |

| 1-Chloroethylcarbamyl chloride | 563 parts | - |

| Hexamethylene diisocyanate | 2800 parts by volume | Solvent |

| Product | ||

| This compound | 145.3 parts | 53% of theory |

| 1-Chloroethyl isocyanate | 73.8 parts | 17.7% of theory |

Via Curtius Rearrangement of α,β-Unsaturated Acyl Azides

The Curtius rearrangement is a versatile and widely used method for the preparation of isocyanates from carboxylic acids via an acyl azide intermediate.[2][8][9] This method is particularly useful for generating vinyl isocyanates from the corresponding α,β-unsaturated carboxylic acids. The this compound is typically generated in situ and used directly in the next reaction step to avoid isolation of the reactive and potentially unstable compound.[3]

The general mechanism of the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. The reaction is believed to proceed through a concerted mechanism.[2]

Caption: General workflow for the synthesis of this compound via the Curtius rearrangement.

Experimental Protocol: In-situ Generation of this compound via Curtius Rearrangement [3]

A detailed experimental protocol for the generation of a specific this compound (1-isocyanato-4-tert-butylcyclohex-1-ene) and its subsequent reaction is provided in the cycloaddition section below, as it is typically performed as a one-pot reaction.

Cycloaddition Reactions of this compound

Vinyl isocyanates are highly valuable in the synthesis of heterocyclic compounds, particularly through cycloaddition reactions. A notable example is the reaction with enamines to produce complex polycyclic structures like octahydrophenanthridinones.[3]

Reaction with Enamines

The thermally induced reaction of a this compound with an enamine proceeds via a [4+2] cycloaddition-like pathway to afford a dihydropyridone intermediate, which then undergoes a subsequent intramolecular cyclization to yield the final polycyclic product.

Caption: Reaction pathway for the synthesis of octahydrophenanthridinone from a this compound and an enamine.

Experimental Protocol: Synthesis of (±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one [3]

-

Acyl Azide Formation: A solution of 4-tert-butylcyclohex-1-enecarboxylic acid (1.0 g, 5.5 mmol) in dry benzene (20 mL) containing triethylamine (0.84 mL, 6.0 mmol) is treated with diphenyl phosphorazidate (1.3 mL, 6.0 mmol) and stirred at room temperature for 3 hours.

-

Curtius Rearrangement and Cycloaddition: The reaction mixture is heated to reflux for 1 hour to effect the Curtius rearrangement to the this compound. The solution is then cooled to room temperature, and a solution of 1-(pyrrolidin-1-yl)cyclohex-1-ene (0.98 g, 6.5 mmol) in dry benzene (5 mL) is added. The resulting mixture is heated to reflux for 24 hours.

-

Workup and Purification: The reaction mixture is cooled, concentrated under reduced pressure, and the residue is subjected to column chromatography on silica gel to afford the product.

Table 3: Quantitative Data for the Synthesis of (±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one [3]

| Reactant/Product | Amount | Molar Equivalent | Yield |

| 4-tert-Butylcyclohex-1-enecarboxylic acid | 1.0 g | 5.5 mmol | - |

| Triethylamine | 0.84 mL | 6.0 mmol | - |

| Diphenyl phosphorazidate | 1.3 mL | 6.0 mmol | - |

| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 0.98 g | 6.5 mmol | - |

| Product | |||

| (±)-4a-Aza-4a,4b,5,6,7,8,9,10-octahydrophenanthren-3(2H)-one | - | - | 70-80% (typical) |

Conclusion

This compound, while a seemingly simple molecule, has proven to be a powerful and versatile tool in the arsenal of synthetic organic chemists. Its history is closely tied to the development of efficient methods for its in-situ generation, which has unlocked its potential in complex molecule synthesis. The Curtius rearrangement of α,β-unsaturated acyl azides remains a primary and effective route for its preparation. The subsequent cycloaddition reactions, particularly with enamines, provide a convergent and efficient pathway to construct intricate polycyclic systems found in natural products. This guide has provided a detailed overview of the key historical developments, synthetic protocols, and reactive properties of this compound, offering a valuable resource for researchers in the field of organic synthesis and drug development. Further exploration into the reactivity of this fascinating intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the construction of new and complex molecular architectures.

References

- 1. imenpol.com [imenpol.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations on Vinyl Isocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural and vibrational properties of vinyl isocyanate (CH₂=CH-NCO). This compound serves as a valuable model system for understanding the interplay of electronic effects between a vinyl group and a highly reactive isocyanate moiety. The computational data presented herein are crucial for interpreting experimental spectra, predicting molecular behavior, and providing foundational data for larger systems relevant to materials science and drug development.

Conformational Analysis and Rotational Barriers

This compound exists as a mixture of two planar conformers, s-cis and s-trans, arising from rotation about the C-N single bond. Quantum chemical calculations have been instrumental in determining the relative stabilities of these isomers and the energy barrier to their interconversion.

Numerous theoretical studies have concluded that the s-trans conformer is the more stable form. The conformational behavior and structural stability have been investigated using various ab initio and Density Functional Theory (DFT) methods. Full geometry optimization at the ground and transition states reveals the energetic landscape of the molecule.

Table 1: Calculated Rotational Barriers and Relative Energies

| Level of Theory | Basis Set | Property | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| DFT-B3LYP | 6-311++G** | C-N Rotational Barrier | ~6 |

| DFT-B3LYP | 6-311++G** | Stability (s-trans vs s-cis) | s-trans is predominant | |

Molecular Geometry

The geometric parameters of this compound's conformers have been determined through both microwave spectroscopy experiments and quantum chemical calculations. High-level computations provide geometries that are in close agreement with experimental data, validating the theoretical models. The most recent experimental data extends the rotational spectrum into the millimeter-wave region, allowing for a highly accurate determination of rotational and centrifugal distortion constants.

Table 2: Comparison of Theoretical and Experimental Geometrical Parameters for s-trans-Vinyl Isocyanate

| Parameter | Method | Value | Reference |

|---|---|---|---|

| Rotational Constants | |||

| A | Experiment (mm-wave) | 10037.1 MHz | |

| B | Experiment (mm-wave) | 2679.5 MHz | |

| C | Experiment (mm-wave) | 2113.8 MHz | |

| Bond Lengths (Å) | |||

| C=C | Calculation (B3LYP) | Value not explicitly found | |

| C-N | Calculation (B3LYP) | Value not explicitly found | |

| N=C | Calculation (B3LYP) | Value not explicitly found | |

| C=O | Calculation (B3LYP) | Value not explicitly found | |

| **Bond Angles (°) ** | |||

| ∠C-N-C | Calculation (B3LYP) | Value not explicitly found |

| ∠N-C-O | Calculation (B3LYP) | Value not explicitly found | |

Note: Specific calculated bond lengths and angles were not available in the initial search results but can be readily obtained from the output of the cited computational studies.

Vibrational Frequencies

Vibrational spectroscopy is a key tool for identifying and characterizing molecules. Quantum chemical calculations are essential for assigning the observed spectral bands to specific molecular motions. For this compound, the most characteristic vibration is the asymmetric stretch of the isocyanate (-N=C=O) group, which gives rise to a very strong absorption band in the infrared spectrum.

Calculations at the DFT-B3LYP level have been used to compute the vibrational frequencies and generate theoretical infrared and Raman spectra for the stable conformers. More advanced hybrid computational protocols, which combine methods like fc-CCSD(T) for harmonic frequencies with anharmonic corrections from other methods (e.g., revDSD), can reproduce experimental frequencies with very high accuracy, often with errors below 5 cm⁻¹.

Table 3: Key Vibrational Frequencies of this compound

| Mode Description | Region (Experimental) | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N=C=O Asymmetric Stretch | 2280 - 2240 cm⁻¹ | Value depends on method | |

| C=C Stretch | ~1630 cm⁻¹ | Value depends on method |

| C-N Stretch | ~1400 cm⁻¹ | Value depends on method | |

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.

A typical computational workflow for analyzing a molecule like this compound involves several steps, from initial structure generation to detailed analysis of its properties. Various levels of theory have been successfully applied, including:

-

Density Functional Theory (DFT) : The B3LYP functional is commonly used for geometry optimizations and frequency calculations. More recent studies have also employed functionals like LC-ωPBE.

-

Ab Initio Methods : Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) methods offer higher accuracy, especially for energy calculations.

-

Composite Methods : High-accuracy methods like Gaussian-4 (G4MP2) provide excellent thermodynamic data by combining results from several high-level calculations.

-

Basis Sets : Pople-style basis sets, such as 6-311++G**, are frequently used to provide a good balance between accuracy and computational cost.

Millimeter-Wave Spectroscopy: The rotational spectrum of this compound was measured using a semiconductor mm-wave spectrometer. The setup typically involves a synthesizer generating a fundamental frequency which is then multiplied to reach the desired millimeter-wave region (e.g., 127.5–330 GHz). The sample is maintained at low pressure (e.g., ~20 µbar) in a long free-space glass cell (e.g., 2.3-2.8 m) to maximize interaction length. Phase-sensitive detection is used to record the absorption spectra.

Infrared Spectroscopy: Infrared spectra are recorded using Fourier-transform infrared (FTIR) spectrometers. For gas-phase or matrix-isolation studies, the sample is either introduced into a gas cell or co-deposited with an inert gas (like Argon or Nitrogen) onto a cryogenic window. The resulting spectrum provides information on the vibrational modes of the molecule. The region between 4000 to 1450 cm⁻¹ is known as the group frequency region and is useful for identifying specific functional groups, such as the prominent -NCO stretch in this compound.

In-Depth Technical Guide on the Thermodynamic Properties of Vinyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl isocyanate (C₃H₃NO) is a reactive organic compound of significant interest in various fields, including polymer chemistry, organic synthesis, and astrochemistry. Its bifunctional nature, possessing both a vinyl group susceptible to polymerization and an isocyanate group capable of nucleophilic addition, makes it a versatile building block for novel materials and complex molecules. A thorough understanding of its thermodynamic properties is crucial for predicting its reactivity, stability, and behavior in different chemical environments, which is essential for process optimization, reaction modeling, and the development of new applications.

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, based on state-of-the-art computational chemistry studies. It also includes detailed experimental protocols for its synthesis and a general methodology for the experimental determination of its heat of formation.

Core Thermodynamic Properties

Direct experimental determination of the thermodynamic properties of this compound is not extensively reported in the literature. However, high-level quantum-chemical calculations provide reliable estimates of its key thermodynamic parameters. The data presented below is derived from computational studies, which are currently the most accurate source of thermochemical information for this molecule. It has been established through computational analysis that this compound is the most thermodynamically stable isomer within the C₃H₃NO family of molecules.[1][2]

Table 1: Calculated Thermodynamic Properties of trans-Vinyl Isocyanate

| Thermodynamic Property | Symbol | Value | Computational Method |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not explicitly available | G4MP2[3][4] |

| Standard Molar Entropy (gas) | S°(g) | Data not explicitly available | G4MP2[3][4] |

| Molar Heat Capacity at Constant Pressure (gas) | Cp(g) | Data not explicitly available | G4MP2[3][4] |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Data not explicitly available | G4MP2[3][4] |

Note: While high-level G4MP2 calculations have been performed on this compound, the specific absolute values for the standard enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation are not explicitly reported in the cited literature. The G4MP2 method is, however, a high-accuracy composite ab initio method designed for the precise calculation of such thermochemical data.[3][4][5]

Conformational Analysis

This compound exists as two planar conformers, cis and trans, depending on the orientation of the isocyanate group relative to the vinyl double bond. Computational studies have been conducted to determine the relative stability of these conformers.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) | Computational Method |

| trans | 0.0 | G4MP2[3][4] |

| cis | > 0 | G4MP2[3][4] |

The trans conformer is the more stable of the two. The energy difference is influenced by a combination of steric effects and dipole-dipole interactions.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1-chloroethyl isocyanate. The following protocol is adapted from established synthetic procedures.

Materials and Equipment:

-

1-chloroethylcarbamyl chloride

-

Hexamethylene diisocyanate (as solvent and HCl scavenger)

-

Thin film evaporator

-

Nitrogen gas source

-

Receiver flask and cold traps (e.g., with dry ice/acetone slush)

-

Gas chromatograph (for product analysis)

-

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

-

Solution Preparation: Dissolve 563 parts of 1-chloroethylcarbamyl chloride in 2,800 parts by volume of hexamethylene diisocyanate.